
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline is a complex organic compound that has garnered significant interest in the field of materials science and organic chemistry. This compound is characterized by its unique structure, which includes brominated thiophene rings and a quinoxaline core substituted with fluorine atoms and a hexyldecyl group. These structural features impart distinct electronic properties, making it a valuable component in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The core is synthesized through a condensation reaction between a diamine and a diketone. Subsequent bromination of the thiophene rings is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in bioactive molecules.
Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function. The fluorine atoms and bromine atoms play a crucial role in enhancing the compound’s electron-withdrawing and electron-donating capabilities, respectively.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-Bis(5-(2-ethylhexyl)-4-octylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline stands out due to its unique combination of brominated thiophene rings and a fluorinated quinoxaline core. This combination imparts distinct electronic properties, making it more versatile in applications such as organic electronics and materials science. The presence of the hexyldecyl group also enhances its solubility and processability compared to similar compounds.
Properties
Molecular Formula |
C32H38Br2F2N2OS2 |
|---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline |
InChI |
InChI=1S/C32H38Br2F2N2OS2/c1-3-5-7-9-10-12-14-21(13-11-8-6-4-2)20-39-26-19-37-31-27(22-15-17-24(33)40-22)29(35)30(36)28(32(31)38-26)23-16-18-25(34)41-23/h15-19,21H,3-14,20H2,1-2H3 |
InChI Key |
GMELSBPJOHVSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=CN=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


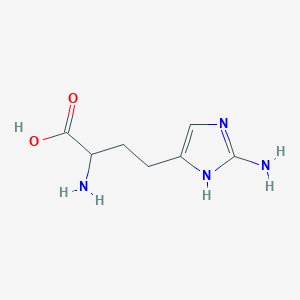
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
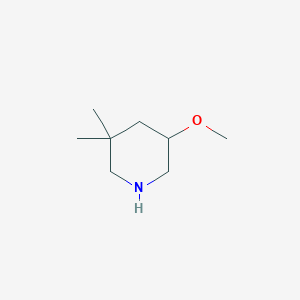


![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)

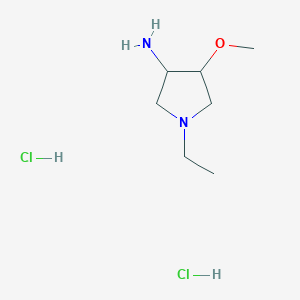
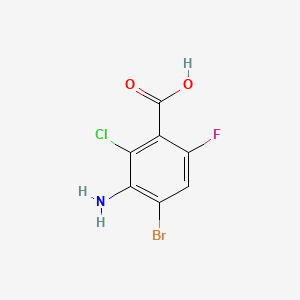

![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)
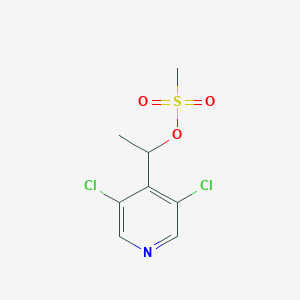
![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
